REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:13])[CH2:11]Cl)[CH:5]=[CH:6][C:7]=1[F:8].[Cl-].[Al+3].[Cl-].[Cl-]>>[F:8][C:7]1[CH:6]=[C:5]2[C:4](=[CH:3][C:2]=1[F:1])[NH:9][C:10](=[O:13])[CH2:11]2 |f:1.2.3.4|
|
Name
|
|
Quantity
|
14 mmol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)NC(CCl)=O
|
Name
|
|
Quantity
|
54 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 200-210 deg C
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
The solid residue was removed by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography with hexane-ethyl acetate (1:1)
|
Type
|
WASH
|
Details
|
as eluting solvent
|
Type
|
CUSTOM
|
Details
|
The yield for this step
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |